molecular formula C11H11NO3 B8706884 N-p-carboxyphenylmethacrylamide CAS No. 15286-99-4

N-p-carboxyphenylmethacrylamide

Cat. No. B8706884
M. Wt: 205.21 g/mol
InChI Key: KAVKUZZRBQNSGV-UHFFFAOYSA-N
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Patent
US08076052B2

Procedure details

Methyl cellosolve (199.8 g), N-methoxymethyl methacrylamide (18 g), benzyl methacrylate (11.4 g), methacrylic acid (3 g), dodecyl mercaptan (0.075 g), and Vazo-64 (0.6 g) were added to 500 ml 4-neck ground glass flask, equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure equalized addition funnel and nitrogen inlet. The reaction mixture was heated to 80° C. under nitrogen atmosphere. Then, a pre-mixture of N-methoxymethyl methacrylamide (55 g), benzyl methacrylate (34 g), methacrylic acid (9 g), dodecyl mercaptan (0.225 g), and Vazo-64 (1.2 g) were added over two hours at 80° C. The reaction was continued another eight hours and Vazo 64 (0.35 g) was added two more times. The polymer conversion was >99% based on determination of percent of non-volatiles. The weight ratio of N-methoxymethyl methacrylamide/benzyl methacrylate/methacrylic acid in the polymer was 56/34.8/9.2. The resin solution was precipitated in powder form using DI water/Ice (3:1) and a Lab Dispersator (4000 RPM) and then filtered. The resulting powder was dried at room temperature for 24 hours. The next day, a tray containing the polymer was placed in oven at 110° F. (43° C.) for two additional days. The yield was 95% and polymer acid number was 58 (actual) versus 58.8 (theoretical).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.075 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
199.8 g
Type
solvent
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0.225 g
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH2:3][NH:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7].C([O:15][CH2:16][C:17]1[CH:22]=[CH:21]C=[CH:19][CH:18]=1)(=O)C(C)=C.C(O)(=[O:27])C(C)=C.C(S)CCCCCCCCCCC.CC(N=NC(C#N)(C)C)(C#N)C.COCNC(=O)C(C)=C.C(OCC1C=CC=CC=1)(=O)C(C)=C.C(O)(=O)C(C)=C>COCCO>[C:16]([C:17]1[CH:22]=[CH:21][C:3]([NH:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7])=[CH:19][CH:18]=1)([OH:15])=[O:27] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCNC(C(=C)C)=O.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)O
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
COCNC(C(=C)C)=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
0.075 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
199.8 g
Type
solvent
Smiles
COCCO
Step Four
Name
Quantity
55 g
Type
reactant
Smiles
COCNC(C(=C)C)=O
Name
Quantity
34 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
9 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
0.225 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure
ADDITION
Type
ADDITION
Details
addition funnel and nitrogen inlet
ADDITION
Type
ADDITION
Details
were added over two hours at 80° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resin solution was precipitated in powder form
FILTRATION
Type
FILTRATION
Details
a Lab Dispersator (4000 RPM) and then filtered
CUSTOM
Type
CUSTOM
Details
The resulting powder was dried at room temperature for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The next day, a tray containing the polymer
CUSTOM
Type
CUSTOM
Details
was placed in oven at 110° F.
CUSTOM
Type
CUSTOM
Details
(43° C.)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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